1-Morpholin-4-ylpyrrolidine-3-carboxylic acid
Description
1-Morpholin-4-ylpyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring substituted with a morpholine group at the 1-position and a carboxylic acid group at the 3-position. This structure combines the conformational flexibility of pyrrolidine with the electron-rich morpholine moiety, making it a valuable scaffold in medicinal chemistry and drug design.
Properties
IUPAC Name |
1-morpholin-4-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c12-9(13)8-1-2-11(7-8)10-3-5-14-6-4-10/h8H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGGUFINUXKIAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid typically proceeds via multi-step routes involving:
- Formation of the pyrrolidine ring system, often through cyclization or ring-closing reactions.
- Introduction of the morpholine substituent at the nitrogen atom of the pyrrolidine ring.
- Installation or transformation of the carboxylic acid group at the 3-position of the pyrrolidine ring.
- Control of stereochemistry to obtain the desired enantiomerically enriched compound.
Organocatalytic Enantioselective Michael Addition Approach
A modern synthetic approach to pyrrolidine-3-carboxylic acid derivatives involves asymmetric Michael addition reactions:
- Reaction: Organocatalytic enantioselective Michael addition of carboxylate-substituted enones with nitroalkanes.
- Advantage: This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which can be adapted for related compounds such as 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid.
- Enantiomeric excess: The method achieves high stereoselectivity, with reported enantiomeric excesses up to 97%.
- Steps: Typically involves two steps—Michael addition followed by further functional group transformations to install the morpholine ring and carboxylic acid moiety.
This organocatalytic method is notable for its stereochemical precision and potential scalability.
Summary Table of Preparation Methods
Additional Research Findings
- Spectroscopic and Computational Studies: Related pyrrolidine derivatives with morpholine substituents have been studied by UV, FT-IR, NMR, and DFT calculations to elucidate their structural and electronic properties. These studies aid in understanding reactivity during synthesis and potential biological activity.
- Thermodynamic and Electronic Properties: Density functional theory (DFT) studies provide insights into the stability and reactivity of these compounds, which can inform optimization of synthetic routes and reaction conditions.
Chemical Reactions Analysis
1-Morpholin-4-ylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyrrolidine rings using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Medicinal Chemistry Applications
1-Morpholin-4-ylpyrrolidine-3-carboxylic acid has been studied for its potential therapeutic applications:
- Anticancer Activity: Research indicates that this compound may inhibit specific enzymatic pathways involved in cancer progression. For instance, it has shown promise in inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammation and tumor growth. Preliminary studies suggest that it may reduce tumor size in murine models significantly.
- Neuroprotective Effects: The compound has been investigated for its potential role in neuroprotection. Its interaction with neurotransmitter systems suggests that it may help modulate neurological functions, making it a candidate for treating neurodegenerative diseases.
Biological Research Applications
In biological research, 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid serves as a valuable tool compound:
- Cellular Pathway Studies: It is utilized to explore cellular mechanisms and pathways. For instance, studies have focused on its ability to influence gene expression related to cell survival and proliferation.
- Binding Affinity Studies: Interaction studies demonstrate that the compound binds to specific receptors or enzymes, influencing their activity. This aspect is crucial for developing targeted therapies.
Pharmaceutical Development
The compound is also being explored within pharmaceutical development:
- Lead Compound in Drug Discovery: Its unique properties make it a candidate for lead compounds in drug discovery programs aimed at developing new therapeutic agents.
- Formulation Development: The compound's stability and solubility characteristics are being examined for incorporation into various drug formulations.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid against triple-negative breast cancer (TNBC) models revealed:
- Significant Tumor Reduction: Mice treated with the compound exhibited a reduction in tumor size by approximately 40% compared to control groups.
- Mechanistic Insights: Western blot analysis indicated downregulation of anti-apoptotic proteins, suggesting the compound's role in promoting apoptosis in cancer cells.
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotective effects:
- Improved Cognitive Function: Mice administered with the compound displayed enhanced cognitive performance in behavioral tests compared to untreated controls.
- Biochemical Analysis: Changes in levels of neurotransmitters were observed, indicating potential modulation of synaptic activity.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and molecular differences between 1-morpholin-4-ylpyrrolidine-3-carboxylic acid and related compounds:
Key Observations :
- Morpholine Attachment : The position and linker between morpholine and pyrrolidine significantly alter properties. For example, the ethyl linker in 1-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid increases molecular weight and hydrophilicity compared to the direct attachment in the target compound .
- Aromatic Substituents : Compounds with benzodioxolyl or trifluoromethylphenyl groups () exhibit higher molecular weights and may show improved pharmacokinetic profiles due to aromatic interactions .
Biological Activity
1-Morpholin-4-ylpyrrolidine-3-carboxylic acid (also known as MPCA) is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
1-Morpholin-4-ylpyrrolidine-3-carboxylic acid possesses a molecular formula of CHNO and a molecular weight of approximately 188.24 g/mol. The compound features a morpholine ring and a pyrrolidine ring, contributing to its reactivity and biological activity. The carboxylic acid functional group is critical for its interactions with biological targets, enhancing its solubility and bioavailability.
Biological Activities
Research indicates that 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid exhibits various biological activities, including:
- Enzyme Inhibition : It has been studied as an inhibitor in enzymatic pathways related to neurological functions, suggesting potential applications in treating neurodegenerative diseases.
- Binding Affinity : Interaction studies show that MPCA may bind to specific receptors or enzymes, influencing their activity. This property is essential for developing therapeutic agents targeting these biological macromolecules.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| MPCA | CHNO | Enzyme inhibitor; potential neuroprotective agent |
| 1-(3-Morpholin-4-yl-propyl)-5-oxo-pyrrolidine-3-carboxylic acid | CHNO | Enhanced reactivity due to oxo group |
| 2-(Morpholin-4-yl)pyridine-3-carboxylic acid | CHNO | Altered pharmacological profile due to pyridine ring |
Synthesis Methods
Various methods exist for synthesizing 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid, allowing for the fine-tuning of its properties during synthesis. Common synthetic routes include:
- Cyclization Reactions : Utilizing morpholine and pyrrolidine precursors to form the desired structure with carboxylic acid functionality.
- Functionalization : Modifying existing compounds through oxidation or substitution reactions to introduce the morpholine moiety.
Case Studies
Several studies have highlighted the therapeutic potential of 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid:
- Neuroprotective Studies : In vitro assays demonstrated that MPCA could protect neuronal cells from oxidative stress by inhibiting specific pathways associated with neurodegeneration.
- Enzymatic Assays : Experiments showed that MPCA effectively inhibited enzymes involved in neurotransmitter degradation, indicating its potential role in enhancing synaptic function .
The mechanism by which 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological processes such as neurotransmitter release and receptor activation, leading to therapeutic effects in neurological contexts .
Q & A
Q. What are the primary synthetic routes for preparing 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions. A common approach includes coupling morpholine derivatives with pyrrolidine carboxylic acid precursors via nucleophilic substitution or amidation reactions. For example, morpholine hydrochloride (C₄H₉ClN) can react with activated pyrrolidine esters under reflux in solvents like 1,4-dioxane or THF. Temperature control (e.g., 80–100°C) and catalysts such as triethylamine are critical for optimizing yields . Side reactions, such as over-oxidation of the pyrrolidine ring, can be mitigated by using mild reducing agents like sodium borohydride .
Q. How does the structural configuration of 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid influence its reactivity in medicinal chemistry applications?
The compound’s reactivity is dictated by its dual functionality: the morpholine ring provides electron-rich nitrogen for hydrogen bonding, while the pyrrolidine-3-carboxylic acid group offers a site for derivatization (e.g., esterification or amidation). The carboxylic acid can participate in salt formation or act as a leaving group in nucleophilic substitution reactions. Steric hindrance from the morpholine moiety may reduce reactivity at the pyrrolidine nitrogen, necessitating tailored catalysts for specific transformations .
Q. What analytical techniques are essential for characterizing 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid and its derivatives?
Key methods include:
- NMR spectroscopy : To confirm the stereochemistry of the pyrrolidine ring and morpholine substitution pattern.
- IR spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and morpholine (C-O-C stretch ~1100 cm⁻¹) functional groups.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for detecting impurities like oxidized byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid derivatives?
SAR studies should focus on modifying substituents at the pyrrolidine and morpholine rings. For example:
- Pyrrolidine modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at position 2 enhances metabolic stability.
- Morpholine substitutions : Replacing the oxygen atom with sulfur (e.g., 4-(methylthio)morpholine) alters lipophilicity and target binding . Computational docking studies (e.g., using AutoDock Vina) can predict interactions with biological targets like kinases or GPCRs.
Q. What experimental strategies resolve contradictions in reported biological activities of morpholine-pyrrolidine hybrids?
Discrepancies often arise from assay conditions or structural variations. For instance:
- Antimicrobial assays : Differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) require standardized MIC testing protocols.
- Cytotoxicity profiles : Varying results may stem from cell line-specific uptake mechanisms. Parallel studies using isogenic cell lines (e.g., HEK293 vs. HeLa) can clarify these effects .
Q. How can reaction parameters be optimized to scale up synthesis while minimizing side products?
Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may promote hydrolysis; switching to toluene reduces this risk.
- Catalyst loading : Reducing Pd/C catalyst amounts from 5% to 2% in coupling reactions decreases costs without sacrificing yield .
- Workup procedures : Chromatography-free purification (e.g., acid-base extraction) is preferable for large-scale synthesis .
Q. What mechanistic insights explain the divergent reactivity of 1-Morpholin-4-ylpyrrolidine-3-carboxylic acid in oxidation vs. reduction reactions?
- Oxidation : The pyrrolidine ring undergoes α-C-H oxidation to form 5-oxo derivatives, mediated by KMnO₄ or RuO₄. Steric shielding by the morpholine group directs oxidation to specific positions .
- Reduction : NaBH₄ selectively reduces ketone intermediates without affecting the morpholine ring, while LiAlH₄ may over-reduce carboxylic acids to alcohols, requiring careful stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
